molecular formula C18H6O6 B13117765 4,13-dioxapentacyclo[9.7.1.12,6.015,19.010,20]icosa-1,6,8,10(20),11(19),15,17-heptaene-3,5,12,14-tetrone

4,13-dioxapentacyclo[9.7.1.12,6.015,19.010,20]icosa-1,6,8,10(20),11(19),15,17-heptaene-3,5,12,14-tetrone

Cat. No.: B13117765
M. Wt: 318.2 g/mol
InChI Key: VEZWSNGIVNYFPF-UHFFFAOYSA-N
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Description

4,13-Dioxapentacyclo[97112,6015,19010,20]icosa-1,6,8,10(20),11(19),15,17-heptaene-3,5,12,14-tetrone is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,13-dioxapentacyclo[9.7.1.12,6.015,19.010,20]icosa-1,6,8,10(20),11(19),15,17-heptaene-3,5,12,14-tetrone typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts, and the temperature must be carefully regulated to ensure the correct formation of the pentacyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems to control temperature, pressure, and reactant concentrations is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,13-Dioxapentacyclo[9.7.1.12,6.015,19.010,20]icosa-1,6,8,10(20),11(19),15,17-heptaene-3,5,12,14-tetrone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4,13-Dioxapentacyclo[9.7.1.12,6.015,19.010,20]icosa-1,6,8,10(20),11(19),15,17-heptaene-3,5,12,14-tetrone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4,13-dioxapentacyclo[9.7.1.12,6.015,19.010,20]icosa-1,6,8,10(20),11(19),15,17-heptaene-3,5,12,14-tetrone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways. The exact pathways and targets can vary depending on the application and the specific derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    4,13-Dimethyl-3,12-dioxapentacyclo[9.7.1.12,6.015,19.010,20]icosa-1,6,8,10(20),11(19),15,17-heptaene-4,13-dicarboxylic acid: Similar in structure but with additional methyl and carboxylic acid groups.

    Pentacyclo[9.7.1.12,6.015,19.010,20]icosa-1,6,8,10(20),11(19),15,17-heptaene: Lacks the dioxapentacyclic structure, making it less stable.

Uniqueness

4,13-Dioxapentacyclo[9.7.1.12,6.015,19.010,20]icosa-1,6,8,10(20),11(19),15,17-heptaene-3,5,12,14-tetrone is unique due to its highly stable pentacyclic structure, which imparts distinct chemical properties and reactivity. This stability makes it particularly valuable in applications requiring robust and durable compounds.

Properties

Molecular Formula

C18H6O6

Molecular Weight

318.2 g/mol

IUPAC Name

4,13-dioxapentacyclo[9.7.1.12,6.015,19.010,20]icosa-1,6,8,10(20),11(19),15,17-heptaene-3,5,12,14-tetrone

InChI

InChI=1S/C18H6O6/c19-15-9-5-1-3-7-11(9)14(18(22)23-15)8-4-2-6-10-12(8)13(7)17(21)24-16(10)20/h1-6H

InChI Key

VEZWSNGIVNYFPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)OC(=O)C3=C4C=CC=C5C4=C2C(=O)OC5=O

Origin of Product

United States

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